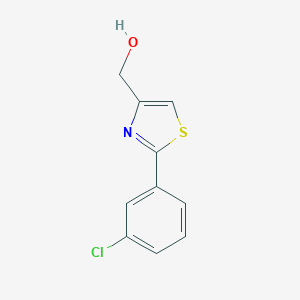

(2-(3-Chlorophenyl)thiazol-4-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNKAEKSQBOUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559022 |

Source

|

| Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121202-20-8 |

Source

|

| Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(3-Chlorophenyl)thiazol-4-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanol

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (2-(3-chlorophenyl)thiazol-4-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative is structured from the perspective of a Senior Application Scientist, emphasizing not just the procedural steps but the underlying causality and strategic considerations behind the chosen synthetic pathway. The core of this synthesis relies on a robust and well-established two-step sequence: the initial construction of the thiazole scaffold via the Hantzsch thiazole synthesis, followed by the targeted reduction of a carboxylate intermediate. This guide furnishes detailed experimental protocols, mechanistic insights, data presentation, and safety protocols designed for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction and Strategic Overview

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its unique electronic properties and ability to participate in critical biological interactions.[1][2][3] The target molecule, (2-(3-chlorophenyl)thiazol-4-yl)methanol (CAS 121202-20-8), is a functionalized thiazole derivative of significant interest as an intermediate for creating more complex molecular architectures.[4][5] The presence of the 3-chlorophenyl group at the 2-position and a versatile hydroxymethyl handle at the 4-position makes it an ideal precursor for library synthesis and lead optimization campaigns.

This guide details a reliable and scalable synthetic strategy. The chosen pathway begins with the formation of a stable ester intermediate, 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, which is then selectively reduced to the desired primary alcohol.[6] This approach is favored for its high yields, readily available starting materials, and predictable outcomes.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a logical and efficient pathway. The target primary alcohol can be accessed through the reduction of a more stable precursor, such as a carboxylic ester. This ester, in turn, is the direct product of a Hantzsch thiazole synthesis, a classic and powerful cyclocondensation reaction.[7][8] This disconnection leads back to simple, commercially available starting materials: 3-chlorothiobenzamide and an ethyl 2-oxo-3-halopropanoate.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: A Two-Step Approach

The synthesis is logically divided into two primary stages: the construction of the heterocyclic core followed by the functional group modification to yield the final product.

Caption: Overall synthetic workflow for the target molecule.

Part 1: Hantzsch Cyclization to Form the Thiazole Core

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[2] This reaction proceeds via a multistep pathway that begins with nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[7][8]

Mechanism of Hantzsch Thiazole Synthesis

Caption: Mechanistic flow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(3-Chlorophenyl)thiazole-4-carboxylate

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Chlorothiobenzamide | C₇H₆ClNS | 171.65 | 50 | 1.0 |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | 55 | 1.1 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 250 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

| Brine | NaCl(aq) | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorothiobenzamide (50 mmol, 1.0 eq).

-

Solvent Addition: Add absolute ethanol (250 mL) to the flask and stir the mixture until the thioamide is fully dissolved.

-

Reagent Addition: Carefully add ethyl bromopyruvate (55 mmol, 1.1 eq) to the solution dropwise at room temperature. Note: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting thioamide spot has been consumed.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (200 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate as a crystalline solid.

Part 2: Reduction of the Ester to the Primary Alcohol

The conversion of the carboxylate ester at the C4 position to a hydroxymethyl group is a critical final step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and effectiveness in reducing esters to primary alcohols. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Experimental Protocol: Synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanol

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Ethyl 2-(3-Cl-phenyl)thiazole-4-carboxylate | C₁₂H₁₀ClNO₂S | 283.73 | 40 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 60 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | - | - |

| Saturated Rochelle's Salt Solution | KNaC₄H₄O₆·4H₂O | 282.22 | - | - |

Procedure:

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL).

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (60 mmol, 1.5 eq) to the stirred THF. Extreme Caution: LiAlH₄ is a highly reactive, pyrophoric solid. Handle with appropriate personal protective equipment.

-

Substrate Addition: Dissolve the ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate (40 mmol, 1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C via an addition funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Quenching (Fieser work-up):

-

Cool the reaction mixture back down to 0 °C.

-

Slowly and carefully add deionized water (2.3 mL) dropwise to quench the excess LiAlH₄. Caution: This is a highly exothermic process and will generate hydrogen gas.

-

Add 15% aqueous sodium hydroxide (2.3 mL).

-

Add deionized water (6.9 mL).

-

Alternatively, for easier work-up, the reaction can be quenched by the slow, dropwise addition of saturated Rochelle's salt solution at 0 °C, followed by stirring at room temperature until the gray suspension turns into a clear solution with a white precipitate.

-

-

Isolation:

-

Filter the resulting granular precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (2-(3-chlorophenyl)thiazol-4-yl)methanol as a solid. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

-

3-Chlorothiobenzamide: Handle in a fume hood. May be harmful if swallowed or inhaled.

-

Ethyl Bromopyruvate: Is a strong lachrymator and corrosive. Always handle in a fume hood with appropriate gloves and eye protection.

-

Lithium Aluminum Hydride (LiAlH₄): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. All reactions must be performed under an inert atmosphere using anhydrous solvents and glassware.

-

General Precautions: All experimental procedures should be carried out in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (2-(3-chlorophenyl)thiazol-4-yl)methanol. By leveraging the classic Hantzsch thiazole synthesis to construct the core heterocycle and a subsequent robust reduction of a key ester intermediate, this protocol offers high yields and operational simplicity. The causality-driven explanations and detailed procedures are intended to empower researchers and drug development professionals to confidently synthesize this valuable chemical building block for their scientific endeavors.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. [Diagram]. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

SpringerLink. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available from: [Link]

-

PrepChem.com. Preparation of 3-chlorobenzaldehyde. Available from: [Link]

-

ResearchGate. Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. Available from: [Link]

-

Tetrahedron. 7036-04-6 | Thiazole-4-methanol. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

Organic Syntheses. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available from: [Link]

-

MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

-

ResearchGate. Functionalization of 3-Chlorobenzaldehyde. Available from: [Link]

- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

- Google Patents. CN106977381A - Synthesis process of o-chlorobenzaldehyde.

-

MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available from: [Link]

-

ResearchGate. Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. [Diagram]. Available from: [Link]

-

2a biotech. 2-(3-CHLOROPHENYL)THIAZOLE-4-CARBOXYLIC ACID. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]

- ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: https://www.researchgate.

-

Thieme Connect. Product Class 17: Thiazoles. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 121202-20-8|(2-(3-Chlorophenyl)thiazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 2-(3-Chlorophenyl)-4-(hydroxymethyl)-1,3-thiazole [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-(3-Chlorophenyl)thiazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of (2-(3-Chlorophenyl)thiazol-4-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole scaffold is a cornerstone in numerous pharmacologically active agents, and understanding the nuanced properties of its derivatives is paramount for rational drug design and optimization.[1][2] This document consolidates theoretical predictions, outlines robust experimental protocols for property determination, and discusses the implications of these properties for research and development. It is intended for an audience of researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][3] The compound (2-(3-Chlorophenyl)thiazol-4-yl)methanol, with its substituted aryl group and a primary alcohol functional group, presents a unique combination of features that can influence its biological target interactions, solubility, and metabolic stability. This guide serves to elucidate these key physicochemical characteristics, providing a foundational understanding for its potential therapeutic applications.

Molecular Structure and Identification

A precise understanding of the molecular structure is the bedrock of all physicochemical analysis. The structural and identifying information for (2-(3-Chlorophenyl)thiazol-4-yl)methanol is summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2-(3-Chlorophenyl)thiazol-4-yl)methanol | [4][5] |

| CAS Number | 121202-20-8 | [6][7] |

| Molecular Formula | C₁₀H₈ClNOS | [4][5] |

| Molecular Weight | 225.70 g/mol | [6][7] |

| SMILES | C1=CC(=CC(=C1)C2=NC(=CS2)CO)Cl | [4][5] |

| InChI Key | Not explicitly found, but derivable from structure. |

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most probable and widely adopted method for synthesizing the 2,4-disubstituted thiazole core of this molecule is the Hantzsch Thiazole Synthesis.[4][8][9] This robust reaction involves the condensation of an α-haloketone with a thioamide.[8]

For the synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanol, the logical precursors would be 3-chlorothiobenzamide and a protected form of 1,3-dihaloacetone, followed by deprotection and reduction. A more direct, albeit potentially lower-yielding, approach would involve 1,3-dichloroacetone and subsequent selective reduction.

Causality of Experimental Choice: The Hantzsch synthesis is favored due to its high yields and the ready availability of starting materials.[4][10] The reaction proceeds via a well-understood mechanism involving an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[4][11]

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. These parameters influence absorption, distribution, metabolism, and excretion (ADME).

| Property | Value / Predicted Range | Experimental Protocol Reference |

| Physical Form | Solid | Visual Inspection |

| Boiling Point | 409.4 °C at 760 mmHg | Section 5.1 |

| Flash Point | 201.4 °C | Section 5.1 |

| Melting Point | Not Found (Predicted: 160-180 °C) | Section 5.2 |

| Solubility | Predicted low aqueous solubility; soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol). | Section 5.3 |

| logP (o/w) | Not Found (Predicted: 2.5 - 3.5) | Section 5.4 |

| pKa | Not Found (Predicted: ~13-14 for alcohol; ~1-2 for thiazolium N) | Section 5.5 |

Predictions are based on the analysis of structurally similar compounds and computational models. Experimental verification is required.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all physicochemical data must be derived from validated experimental protocols. The following sections detail the standard methodologies for determining the key properties of (2-(3-Chlorophenyl)thiazol-4-yl)methanol.

Thermal Properties: Boiling and Flash Point Determination

These properties are typically determined using established instrumental methods. The reported values of a 409.4°C boiling point and a 201.4°C flash point suggest the compound has low volatility and requires significant energy to vaporize.[12]

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

-

Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Protocol: Solubility Assessment

Rationale: Solubility in aqueous and organic media dictates the compound's suitability for various formulation strategies and its behavior in biological environments. The "like dissolves like" principle is a useful guide.[13]

-

Solvent Selection: A range of solvents with varying polarities should be used (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

-

Equilibrium Method:

-

Add an excess amount of the compound to a known volume of solvent in a vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully extract an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

-

Data Expression: Report solubility in mg/mL or µg/mL.

Protocol: Octanol-Water Partition Coefficient (logP) Determination

Rationale: The logP value is a critical measure of lipophilicity, which influences a drug's ability to cross cell membranes and its potential for metabolic clearance. The shake-flask method is the gold standard for experimental determination.[14][15]

-

Phase Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4 for logD) with n-octanol.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning:

-

Combine equal volumes of the pre-saturated n-octanol and the compound-containing aqueous phase in a separatory funnel or vial.

-

Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.[16]

-

Allow the two phases to separate completely.

-

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV or LC-MS.

-

Calculation: Calculate logP using the formula:

-

logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])[14]

-

Caption: Standard experimental workflow for LogP determination.

Protocol: pKa Prediction and Rationale

Rationale: The acid dissociation constant (pKa) indicates the extent of ionization of a molecule at a given pH. This is crucial as ionization state affects solubility, permeability, and target binding.[17]

-

Alcoholic Hydroxyl Group: The primary alcohol (-CH₂OH) is a very weak acid. Its pKa is expected to be in the range of 13-14, meaning it will be predominantly in its neutral, protonated form under all physiological conditions.

-

Thiazole Nitrogen: The nitrogen atom in the thiazole ring can be protonated. Thiazole itself has a pKa of approximately 2.5. The electron-withdrawing nature of the 3-chlorophenyl group at the 2-position would be expected to lower this value further, likely into the 1-2 range. This means the thiazole nitrogen will be largely unprotonated at physiological pH (7.4).

Experimental Determination: While computational methods provide good estimates, experimental determination via potentiometric titration or UV-metric methods would provide definitive values.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides irrefutable evidence of a compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[18][19]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, a singlet for the thiazole ring proton, a singlet or doublet for the methylene (-CH₂) protons, and a triplet or broad singlet for the hydroxyl (-OH) proton. The chemical shifts and coupling patterns will confirm the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, confirming the carbon skeleton.[20]

Protocol: Sample Preparation for NMR [21]

-

Weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ (from the alcohol).

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C=N and C=C Stretch: Bands in the 1600-1450 cm⁻¹ region (from the thiazole and phenyl rings).

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region (from the primary alcohol).

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region.

-

Protocol: Solid Sample Preparation (ATR or KBr Pellet) [6][22]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is a rapid and non-destructive method.[23][24]

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture in a hydraulic press to form a transparent pellet for analysis.[6][23]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Ionization Method: Electron Impact (EI) ionization is a common technique for small organic molecules. It is a "hard" ionization method that causes characteristic fragmentation.[25][26][27]

-

Expected Molecular Ion (M⁺): A peak corresponding to the molecular weight (225.70 g/mol ) should be observed. Due to the presence of chlorine, a characteristic M+2 peak (at ~m/z 227) with approximately one-third the intensity of the M⁺ peak is expected, confirming the presence of a single chlorine atom.

-

Key Fragments: Fragmentation would likely involve the loss of the hydroxyl group (-OH), the entire hydroxymethyl group (-CH₂OH), and cleavage of the bond between the thiazole and phenyl rings.

Conclusion and Future Directions

This guide has detailed the essential physicochemical properties of (2-(3-Chlorophenyl)thiazol-4-yl)methanol and provided standardized protocols for their experimental determination. While some physical constants like boiling and flash points are documented, key drug-like properties such as melting point, logP, and pKa require experimental validation to supplement the provided predictions. The outlined spectroscopic methods serve as a robust framework for unambiguous structural confirmation. For drug development professionals, the predicted moderate lipophilicity and low basicity suggest that this compound may possess favorable membrane permeability characteristics. Future work should focus on the experimental validation of all predicted properties and the exploration of its biological activity profile, particularly in the areas of oncology and inflammatory diseases where thiazole derivatives have shown considerable promise.[28][29]

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Fiveable. (n.d.). Electron Impact Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Slideshare. (2021). Mass 2021 2 (Electron impact). Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

El-Sayed, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1165. [Link]

-

Thomson, J. B., & Djerassi, C. (1966). Fragmentation of organic compounds on electron‐impact—VI. Dideuteriooctanes. The Journal of Organic Chemistry, 31(8), 2636-2642. [Link]

-

Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

-

Zhang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58823. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science, 3(8). [Link]

-

ResearchGate. (2022). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Wang, L., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 55(15), 6848–6859. [Link]

-

El-Gaby, M.S.A., et al. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Medicinal Chemistry Research, 24, 2375-2386. [Link]

-

Martin, G. E. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR for Physical Chemists. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

PubChem. (n.d.). (2-(3-Chlorophenyl)thiazol-4-yl)methanol. Retrieved from [Link]

-

MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

- Google Patents. (n.d.). US3341547A - 3, 4-dichloroisothiazoles and process for making them.

-

National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. [Link]

- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.

- Google Patents. (n.d.). EP1124810B1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Google Patents. (n.d.). US8277807B2 - Pharmaceutical combinations.

-

Ovidius University Annals of Chemistry. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 34(1), 50-62. [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 629-644. [Link]

- Google Patents. (n.d.). US6225474B1 - Polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid and method of producing the same.

-

National Center for Biotechnology Information. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. (2-(3-Chlorophenyl)thiazol-4-yl)methanol | C10H8ClNOS | CID 14330272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. 121202-20-8|(2-(3-Chlorophenyl)thiazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 8. synarchive.com [synarchive.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Solvent Miscibility Table [sigmaaldrich.com]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. enamine.net [enamine.net]

- 17. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 19. researchgate.net [researchgate.net]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. rockymountainlabs.com [rockymountainlabs.com]

- 23. jascoinc.com [jascoinc.com]

- 24. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 25. fiveable.me [fiveable.me]

- 26. Mass 2021 2 (Electron impact) | PDF [slideshare.net]

- 27. azom.com [azom.com]

- 28. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

(2-(3-Chlorophenyl)thiazol-4-yl)methanol: A Technical Guide for Advanced Synthesis and Application

Introduction

(2-(3-Chlorophenyl)thiazol-4-yl)methanol, identified by CAS Number 121202-20-8, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science.[1][2] As a substituted thiazole derivative, this compound integrates the chemically robust and biologically significant thiazole ring with a chlorophenyl moiety.[3] This unique structural combination confers a versatile reactivity profile, making it a sought-after intermediate for the synthesis of complex molecular architectures. Thiazole-containing compounds are integral to numerous FDA-approved drugs and are extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] This guide provides an in-depth examination of its physicochemical properties, validated synthesis protocols, analytical characterization, and its strategic role in drug discovery, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

A comprehensive understanding of the molecule's fundamental properties is the bedrock of its effective application in research and development. The key characteristics of (2-(3-Chlorophenyl)thiazol-4-yl)methanol are summarized below.

| Property | Value | Source |

| CAS Number | 121202-20-8 | [6] |

| Molecular Formula | C₁₀H₈ClNOS | [7] |

| Molecular Weight | 225.69 g/mol | [8] |

| Appearance | Solid (Typical) | [8] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO | [7] |

| InChI Key | UICGABWUJKMBEN-UHFFFAOYSA-N | [8] |

Strategic Synthesis Pathways

The synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanol is typically achieved through a multi-step process that leverages foundational organic chemistry reactions. The most prevalent and reliable method is a variation of the Hantzsch thiazole synthesis, followed by a targeted reduction.[4][9] This approach offers high yields and a clear, scalable pathway from commercially available starting materials.

Workflow for Synthesis

The logical flow from starting materials to the final product involves two principal stages: the formation of the thiazole ester intermediate and its subsequent reduction to the primary alcohol.

Caption: High-level workflow for the synthesis of (2-(3-Chlorophenyl)thiazol-4-yl)methanol.

Detailed Experimental Protocol: Synthesis and Purification

This protocol details the reduction of the thiazole ester intermediate, a critical step adapted from established procedures for similar chemical transformations.[10][11]

Objective: To synthesize (2-(3-Chlorophenyl)thiazol-4-yl)methanol from its corresponding ethyl ester.

Materials:

-

Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Silica Gel (for column chromatography)

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction with LiAlH₄.

-

Reagent Addition: Slowly add a solution of Lithium Aluminium Hydride (LiAlH₄, ~2 equivalents) in THF to the stirred ester solution. The slow addition prevents a dangerous temperature spike.[11]

-

Reaction Monitoring: Allow the mixture to stir at 0°C for approximately 1-2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ester is fully consumed.

-

Quenching: Carefully quench the reaction at 0°C by the sequential, dropwise addition of water, followed by a 10% sodium carbonate solution.[10] This step is highly exothermic and must be performed with extreme caution to safely neutralize the excess LiAlH₄.

-

Extraction: Add ethyl acetate to the reaction mixture and stir vigorously. Add anhydrous sodium sulfate to absorb water and facilitate the formation of a filterable solid.

-

Filtration and Concentration: Filter the resulting slurry through a pad of Celite, washing the filter cake with additional ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid via silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure (2-(3-Chlorophenyl)thiazol-4-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not merely a synthetic intermediate but a strategic fragment in the design of novel therapeutic agents. The 2-phenylthiazole scaffold is a recognized pharmacophore, and the specific substitution pattern of this molecule offers distinct advantages.[12][13]

-

Scaffold for Kinase Inhibitors: The thiazole ring can act as a hinge-binding motif in many protein kinases, which are critical targets in oncology. The 3-chlorophenyl group can be directed into hydrophobic pockets within the enzyme's active site, while the methanol handle at the 4-position provides a crucial vector for chemical elaboration to enhance potency and selectivity.[14]

-

Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[9][15] The chlorophenyl group often enhances the lipophilicity of molecules, which can improve cell membrane penetration, a key factor for antimicrobial efficacy.

-

Intermediate for Complex Synthesis: The primary alcohol functionality is a versatile handle for a wide array of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for its seamless integration into complex multi-step syntheses of drug candidates.[16]

The logical relationship of the compound as a building block is illustrated below.

Caption: Role as a versatile synthetic intermediate for developing targeted therapeutics.

Analytical Characterization

Confirming the identity and purity of the synthesized (2-(3-Chlorophenyl)thiazol-4-yl)methanol is paramount. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure by identifying the characteristic chemical shifts and coupling patterns of the protons. The spectrum would typically show signals for the aromatic protons, the thiazole proton, the methylene (CH₂) protons, and the hydroxyl (OH) proton.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A standard protocol involves using a C18 reverse-phase column with a gradient elution of acetonitrile and water (often containing 0.1% formic acid to improve peak shape). The purity is determined by the area percentage of the main product peak. Final compounds for drug discovery programs typically require purity levels of >95%.[14]

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: This compound is classified as a skin and eye irritant.[17][18] It may also be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[19] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid material. Ensure all containers are properly labeled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(2-(3-Chlorophenyl)thiazol-4-yl)methanol is a compound of significant strategic value for chemists engaged in drug discovery and materials science. Its well-defined synthesis, versatile reactivity, and the proven biological relevance of its core scaffold make it an indispensable tool. This guide has provided a comprehensive overview, from its fundamental properties and detailed synthesis protocols to its application and safe handling, equipping researchers with the necessary knowledge to leverage this potent building block in their pursuit of novel and impactful chemical entities.

References

-

Gomha, S. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Sharma, R., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. Available at: [Link]

-

D. N., S., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Scientific Research in Science and Technology. Available at: [Link]

-

Biernasiuk, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

-

PubChem. (n.d.). (2-(3-Chlorophenyl)thiazol-4-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

Capot Chemical. (2026). MSDS of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol. Capot Chemical. Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol. Chemical-Suppliers.com. Available at: [Link]

-

Yurttaş, L., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Methanol Institute. (2015). Global Product Strategy (GPS) Safety Summary Methanol. Methanol Institute. Available at: [Link]

-

Das, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. OUCI. Available at: [Link]

-

Lesyk, R., et al. (2019). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules. Available at: [Link]

-

Pop, O., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]

-

Kumar, M., et al. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E. Available at: [Link]

-

Van der Aar, E. M., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 121202-20-8|(2-(3-Chlorophenyl)thiazol-4-yl)methanol|BLD Pharm [bldpharm.com]

- 2. guidechem.com [guidechem.com]

- 3. media.neliti.com [media.neliti.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. researchgate.net [researchgate.net]

- 6. [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | CAS 121202-20-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. (2-(3-Chlorophenyl)thiazol-4-yl)methanol | C10H8ClNOS | CID 14330272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4-(4-Chlorophenyl)thiazol-2-yl)methanol 287198-05-4 [sigmaaldrich.com]

- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 12. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]

- 13. Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fishersci.es [fishersci.es]

- 18. enamine.enamine.net [enamine.enamine.net]

- 19. capotchem.com [capotchem.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Thiazole Derivatives

Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means the thiazole motif is recurrently found in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][4][5] From the anti-cancer agent Dasatinib to the anti-inflammatory drug Meloxicam, thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[3][5] These activities span anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[6][7][8][9][10]

This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of the strategic screening of thiazole derivatives. Moving beyond a mere compilation of protocols, we will delve into the causality behind experimental design, the establishment of self-validating assays, and the logical progression of a screening cascade designed to identify and characterize novel therapeutic agents.

Part 1: Strategic Design of a Screening Cascade

A successful screening campaign is not a random walk through assays but a deliberately planned cascade. The goal is to efficiently triage a library of thiazole derivatives, eliminating inactive or undesirable compounds while progressively gathering more detailed information on promising "hits." The design of this cascade is paramount and should be tailored to the specific therapeutic goal.

A typical cascade begins with broad, high-throughput primary screens to identify initial activity, followed by more complex secondary assays to confirm and characterize this activity, and finally, tertiary, often cell-based or in vivo, assays to assess physiological relevance and potential toxicity.

Caption: A logical workflow for a typical drug discovery screening cascade.

Part 2: Core Screening Methodologies and Protocols

The choice of initial screening assays is dictated by the therapeutic hypothesis. Is the goal to find a new antibiotic, a cancer therapeutic, or an anti-inflammatory agent? Below, we detail the foundational assays for these key areas, emphasizing the "why" behind the "how."

Anticancer Activity Screening

The search for novel anticancer agents is a primary focus for thiazole derivatives, which have been shown to inhibit key targets like VEGFR-2 and tubulin polymerization.[4][11][12]

The initial step is to determine if the compounds have a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, widely used colorimetric method for this purpose.[1]

The Principle of Self-Validation in MTT Assays: A trustworthy protocol includes controls that validate the assay's performance in real-time. This includes a "no-cell" control (medium + MTT) to check for spontaneous MTT reduction by the compound, a "vehicle" control (cells + solvent) to establish baseline viability (100%), and a "positive" control (a known cytotoxic drug like Doxorubicin or Staurosporine) to confirm the cells are responsive to cytotoxic insults.[12]

Experimental Protocol: MTT Assay [1][12]

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of the thiazole derivatives (e.g., from 0.1 to 100 µM). Include vehicle and positive controls. Incubate for a period relevant to the cell doubling time (typically 48-72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity of Representative Thiazole Derivatives

| Compound ID | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [12] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [12] |

| 4d | MDA-MB-231 (Breast) | 1.21 | [11] |

| 4b | MDA-MB-231 (Breast) | 3.52 | [11] |

| Sorafenib | MDA-MB-231 (Breast) | 1.18 | [11] |

A potent cytotoxic hit begs the question: how does it kill the cancer cells? Flow cytometry can be employed to investigate cell cycle arrest and apoptosis induction. A compound that induces apoptosis at the G1 or G2/M phase, for instance, suggests a specific mechanism rather than non-specific toxicity.[11][12] For example, one study found that a potent thiazole derivative caused cell cycle arrest at the G1 and G2/M phases and significantly increased the population of apoptotic cells.[11]

Caption: Simplified pathway of apoptosis induction by a VEGFR-2 inhibiting thiazole derivative.

Antimicrobial Activity Screening

With the rise of multidrug-resistant pathogens, the need for new antibiotics is critical. Thiazole derivatives have shown significant promise as antibacterial and antifungal agents.[13][14][15]

This classic and straightforward method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening of a large number of compounds.[13]

Experimental Protocol: Agar Disc Diffusion [13]

-

Media Preparation: Prepare Mueller Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.[13][14]

-

Inoculation: Create a lawn of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger) on the agar surface.[14]

-

Disc Application: Impregnate sterile paper discs with a known concentration of the thiazole derivative solution (dissolved in a suitable solvent like DMSO). Place the discs on the inoculated agar surface.

-

Controls: A disc with the solvent alone serves as a negative control, while discs with standard antibiotics (e.g., Ofloxacin, Ampicillin) or antifungals (e.g., Ketoconazole, Amphotericin B) serve as positive controls.[13][14]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 26°C for 48-72h for fungi).[14]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters.

Following a positive result in the disc diffusion assay, a quantitative measure of potency is required. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that inhibits visible microbial growth.[15]

Experimental Protocol: Broth Microdilution

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 11 | S. aureus | 150-200 | [14] |

| 12 | S. aureus | 125-150 | [14] |

| 13 | S. aureus | 50-75 | [14] |

| Ofloxacin | S. aureus | 10 | [14] |

| 43a | E. coli | 16.1 µM | [16] |

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been investigated as inhibitors of key inflammatory enzymes like Cyclooxygenase (COX).[17][18]

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.[19][20] The underlying principle is that the injection of carrageenan (a phlogistic agent) into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates potential anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema [19]

-

Animal Grouping: Wistar rats are divided into groups: a control group (vehicle only), a standard group (e.g., Nimesulide or Indomethacin), and test groups (treated with different doses of thiazole derivatives).[19][21]

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation: Anti-inflammatory Activity (% Inhibition of Edema)

| Compound | Dose (mg/kg) | % Inhibition at 3h | Reference |

| 3c | - | ~44% | [19] |

| 3d | - | ~41% | [19] |

| Nimesulide | - | (Standard) | [19] |

To understand the molecular mechanism, an in vitro enzyme inhibition assay is crucial. Commercially available kits can be used to assess the inhibitory activity of thiazole derivatives against COX-1 and COX-2 isoforms.[18] Determining the selectivity for COX-2 over COX-1 is a key goal, as selective COX-2 inhibition is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs.[22]

Caption: Mechanism of selective COX-2 inhibition by a thiazole derivative.

Part 3: Concluding Remarks and Future Directions

The thiazole scaffold is a remarkably versatile platform for the development of novel therapeutics. The screening strategies outlined in this guide provide a robust framework for identifying and characterizing the biological activities of new thiazole derivatives. The key to success lies not in the blind application of assays, but in the thoughtful construction of a logical screening cascade, a deep understanding of the principles behind each method, and a commitment to self-validating protocols. As our understanding of disease biology deepens, so too will the targets for these promising compounds, ensuring that the thiazole ring remains a privileged and fruitful structure in the future of drug discovery.

References

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024).

-

Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. (2021). PubMed.[Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.[Link]

-

Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry.[Link]

-

Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed.[Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate.[Link]

-

Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025). ResearchGate.[Link]

-

Cytotoxic screening of the tested thiazole derivatives 3a-5b. (n.d.). ResearchGate.[Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.[Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PubMed Central.[Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PubMed Central.[Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.[Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PubMed Central.[Link]

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). IntechOpen.[Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.[Link]

-

Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing.[Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research.[Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Publications.[Link]

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022).

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Institutes of Health.[Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Publications.[Link]

-

Drug targets for biological activities of 2,4-disubstituted thiazoles. (n.d.). ResearchGate.[Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central.[Link]

-

Thiazole in the Targeted Anticancer Drug Discovery. (n.d.). ResearchGate.[Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.ui.ac.id [scholar.ui.ac.id]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 13. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. jchemrev.com [jchemrev.com]

- 17. researchgate.net [researchgate.net]

- 18. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 20. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Therapeutic Targets of Chlorophenylthiazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The chlorophenylthiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its versatility allows for interactions with a diverse range of biological targets, leading to applications primarily in oncology and inflammatory diseases. This guide provides a detailed exploration of the key therapeutic targets of chlorophenylthiazole compounds, grounded in mechanistic insights and validated experimental approaches. We will dissect the molecular interactions with protein kinases, using the archetypal drug Dasatinib as a case study, explore targets in inflammatory pathways such as 5-lipoxygenase, and examine the disruption of the cellular cytoskeleton via tubulin inhibition. Furthermore, this document furnishes detailed, field-proven protocols for target identification and validation, including Affinity Chromatography-Mass Spectrometry (AC-MS) and the Cellular Thermal Shift Assay (CETSA), to empower researchers in their drug discovery efforts.

Part 1: The Chlorophenylthiazole Scaffold: A Foundation for Targeted Therapy

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active agents. When combined with a chlorophenyl moiety, the resulting scaffold exhibits a unique combination of steric and electronic properties that facilitate high-affinity binding to various enzymatic clefts and protein interfaces. The nitrogen atom in the thiazole ring often acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule to its target.[1] The clinical and commercial success of drugs like Dasatinib has cemented the importance of this scaffold, encouraging extensive research into novel derivatives for a range of therapeutic applications.[1]

Part 2: Major Therapeutic Target Classes and Mechanisms of Action

The biological activity of chlorophenylthiazole compounds is diverse, but three major classes of therapeutic targets have emerged from extensive research: protein kinases, inflammatory enzymes, and the cytoskeletal protein tubulin.

Protein Kinases: The Cornerstone of Anti-Cancer Activity

Protein kinases are enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]

Case Study: Dasatinib (Sprycel®)

Dasatinib is a potent, second-generation inhibitor featuring a central chlorophenylthiazole structure.[5] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6][7]

-

Primary Mechanism of Action: The primary target of Dasatinib is the BCR-ABL fusion protein, an abnormal and constitutively active tyrosine kinase that drives the proliferation of leukemia cells.[8] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[8] This inhibition of signaling leads to the induction of apoptosis (programmed cell death) in malignant cells.[8][9] Unlike its predecessor imatinib, which primarily binds to the inactive conformation of the kinase, Dasatinib can effectively inhibit both the active and inactive conformations, making it effective against many imatinib-resistant mutations.[8][10]

-

Multi-Kinase Inhibition Profile: Beyond BCR-ABL, Dasatinib inhibits a broader spectrum of kinases, contributing to its overall anti-cancer properties.[5] This polypharmacology is a key feature of its therapeutic profile.

| Target Kinase Family | Specific Members | Therapeutic Relevance |

| SRC Family | SRC, LCK, YES, FYN | Involved in cell migration, invasion, and survival signaling.[8][10] |

| c-KIT | - | A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[10] |

| PDGFRβ | Platelet-Derived Growth Factor Receptor β | A key driver of angiogenesis and cell growth in various tumors.[8][10] |

| EPHA2 | Ephrin type-A receptor 2 | Implicated in tumor progression and metastasis.[10] |

The inhibition of these diverse kinases disrupts multiple oncogenic signaling pathways simultaneously, providing a robust therapeutic effect.

Signaling Pathway: BCR-ABL and its Inhibition by Dasatinib

The following diagram illustrates the constitutively active BCR-ABL pathway in CML and the point of intervention by Dasatinib.

Caption: A typical workflow for identifying and validating novel drug targets.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This method is a cornerstone for unbiased target identification, often described as "fishing" for target proteins from a complex biological lysate using the compound as bait. [11][12]

-

Principle: The chlorophenylthiazole compound is immobilized on a solid support (e.g., agarose beads). A cell or tissue lysate is passed over this support. Proteins that specifically bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. [11][13]

-

Step-by-Step Methodology:

-

Probe Synthesis: Synthesize an analog of the bioactive compound containing a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

Causality: The linker is crucial to spatially separate the compound from the solid support, minimizing steric hindrance and allowing target proteins to access the binding site.

-

-

Immobilization: Covalently couple the synthesized probe to an activated solid support (e.g., NHS-activated agarose or azide/alkyne-functionalized beads).

-

Self-Validation: It is critical to run a parallel control experiment using "mock" beads that have been treated with the linker and blocking agent but lack the compound. This control is essential to distinguish specific binders from proteins that non-specifically adsorb to the matrix. [12] 3. Lysate Preparation: Prepare a native protein lysate from the relevant cell line or tissue using a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40). Include protease and phosphatase inhibitors.

-

Causality: Maintaining proteins in their native conformation is essential for preserving the drug-target interaction.

-

-

Affinity Enrichment (Pull-down): Incubate the lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders. The stringency of the wash (e.g., salt concentration) may need to be optimized.

-

Elution: Elute the bound proteins. This can be done competitively (using an excess of free compound), non-specifically (using a denaturant like SDS-PAGE loading buffer), or by on-bead digestion with trypsin.

-

Protein Identification: Analyze the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched on the compound-beads compared to the control beads. These are your high-confidence target candidates.

-

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that confirms direct target engagement in an intact cellular environment or lysate. [14][15]

-

Principle: The binding of a ligand (your compound) to its target protein typically increases the protein's thermal stability. [16]When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. CETSA measures the amount of soluble protein remaining at various temperatures to determine this thermal shift. [14][17]

-

Step-by-Step Methodology (Western Blot Detection):

-

Cell Treatment: Treat intact cells in culture with the chlorophenylthiazole compound at various concentrations. A vehicle control (e.g., DMSO) is essential.

-

Causality: Treating live cells accounts for cell permeability, efflux pumps, and intracellular metabolism, providing a more physiologically relevant measure of target engagement than assays with purified proteins. [18] 2. Heating: Harvest the cells, resuspend them in a buffered saline solution with protease inhibitors, and aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 2-4°C increments). Immediately cool the tubes on ice. [16] 3. Cell Lysis: Lyse the cells to release their contents. This is typically achieved by freeze-thaw cycles or sonication.

-

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

-

Self-Validation: The amount of soluble protein in the supernatant is the key readout. This step physically separates the denatured (aggregated) from the stable (soluble) protein population.

-

-

Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

-

Detection: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

-

Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the curve to higher temperatures in the presence of the compound confirms target engagement. [15]

-

Part 4: Conclusion and Future Directions

The chlorophenylthiazole scaffold is a remarkably fruitful starting point for the development of targeted therapeutics. Its proven success in inhibiting protein kinases has revolutionized cancer treatment, while emerging evidence highlights its potential in modulating inflammatory pathways and disrupting the cancer cell cytoskeleton. The continued exploration of this chemical space, guided by robust target identification and validation methodologies like those outlined here, holds immense promise.

Future efforts should focus on designing second-generation compounds with improved selectivity to minimize off-target effects, exploring novel therapeutic areas such as neuroinflammation and metabolic diseases, and developing chemical probes based on this scaffold to further elucidate complex biological pathways. The combination of rational design, phenotypic screening, and modern proteomics-based target discovery will undoubtedly uncover new and impactful applications for this versatile compound class.

References

- Vertex AI Search. (2025, March 25). Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects.

- Vertex AI Search. The Science Behind Dasatinib: A Potent Tyrosine Kinase Inhibitor.

- Cancer Research UK.

- National Cancer Institute.

- Patsnap Synapse. (2024, July 17).

- ChemicalBook. (2024, March 29).

- Clinicaltrials.eu. Dasatinib – Application in Therapy and Current Clinical Research.

- Braz J Med Biol Res. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia.

- ClinicalTrials.gov. A Phase III Study of Dasatinib vs Imatinib in Patients With Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia.